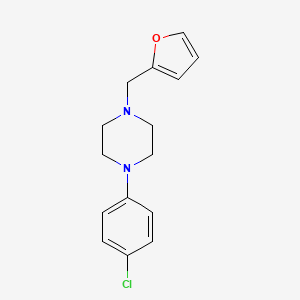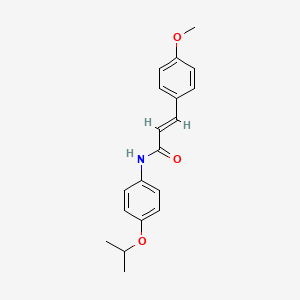
1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has been the subject of numerous scientific studies due to its potential therapeutic applications.
Wirkmechanismus
MCPP acts as a non-selective serotonin receptor agonist, binding to multiple subtypes of serotonin receptors in the brain and body. It also has affinity for other neurotransmitter receptors, including dopamine and norepinephrine receptors. The exact mechanism of action of 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine is not fully understood, but it is thought to modulate the release and reuptake of these neurotransmitters, leading to changes in mood, behavior, and physiology.
Biochemical and Physiological Effects
MCPP has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also affects the release of hormones such as cortisol and prolactin. In the central nervous system, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has been shown to increase neuronal activity and alter the balance of neurotransmitters, leading to changes in mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine in lab experiments is its well-characterized pharmacology and mechanism of action. This makes it a useful tool for investigating the role of serotonin receptors and other neurotransmitter systems in various physiological processes. However, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has some limitations, including its non-selective binding to multiple receptor subtypes, which can complicate interpretation of results. Additionally, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine. One area of interest is its potential as a treatment for psychiatric disorders, including depression and anxiety. Additionally, further investigation into the role of serotonin receptors and other neurotransmitter systems in various physiological processes could provide new insights into the underlying mechanisms of these processes. Finally, the development of more selective agonists and antagonists for specific receptor subtypes could provide new tools for investigating the role of these receptors in health and disease.
Conclusion
In conclusion, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine, or 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine, is a psychoactive drug that has been the subject of numerous scientific studies. Its well-characterized pharmacology and mechanism of action make it a useful tool for investigating the role of serotonin receptors and other neurotransmitter systems in various physiological processes. While 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has some limitations, its potential therapeutic applications and future research directions make it an interesting compound for further study.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine involves the reaction of 1-(4-chlorophenyl)piperazine with 2-furfurylamine in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The process is relatively simple and can be carried out on a large scale, making it suitable for industrial production.
Wissenschaftliche Forschungsanwendungen
MCPP has been studied extensively for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and anti-inflammatory agent. It has also been investigated for its effects on the central nervous system, including its potential as a treatment for Parkinson's disease and schizophrenia. Additionally, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has been used as a research tool to investigate the role of serotonin receptors in various physiological processes.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-3-5-14(6-4-13)18-9-7-17(8-10-18)12-15-2-1-11-19-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUPHETWSGZCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenyl)-4-(2-furylmethyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![2-[(4,6-diethoxy-1,3,5-triazin-2-yl)amino]-2-methyl-1-propanol](/img/structure/B5683641.png)
![N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B5683658.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5683661.png)
![4-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]phenyl acetate](/img/structure/B5683662.png)
![N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B5683682.png)

![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)
![4-[2-(3,4-dimethoxyphenyl)ethanethioyl]morpholine](/img/structure/B5683698.png)
![7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683707.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5683712.png)

